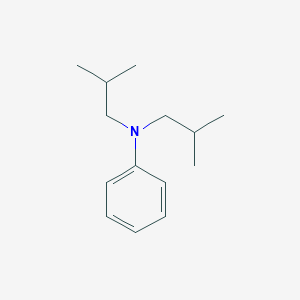

N,N-bis(2-methylpropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-12(2)10-15(11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOEMRNWCISOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409115 | |

| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-17-0 | |

| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13369-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Traditional Alkylation Routes for N,N-bis(2-methylpropyl)aniline Synthesis

The classical approach to synthesizing N,N-dialkylated anilines involves the reaction of aniline (B41778) with alkyl halides. This method, while straightforward, is often plagued by issues of over-alkylation and the formation of quaternary ammonium (B1175870) salts, necessitating careful control over reaction conditions. wiley.commasterorganicchemistry.com The reaction typically proceeds via nucleophilic substitution, where aniline attacks the alkyl halide.

The successful synthesis of this compound via traditional alkylation hinges on the meticulous optimization of several key parameters to maximize the yield of the desired tertiary amine while minimizing side products. The molar ratio of the reactants is critical; an excess of the alkylating agent (isobutyl halide) is generally required to drive the reaction towards dialkylation. wiley.com However, this also increases the risk of forming the quaternary ammonium salt.

The choice and strength of the base are also crucial. A base is often employed to deprotonate the intermediate N-(2-methylpropyl)aniline, increasing its nucleophilicity and facilitating the second alkylation step. masterorganicchemistry.com Common bases include inorganic carbonates like potassium carbonate (K₂CO₃). wiley.com The reaction time and temperature are codependent variables that must be fine-tuned to ensure the reaction goes to completion without promoting unwanted side reactions. For instance, in a related synthesis of N,N-diallylaniline, changing the molar ratio of allyl bromide to aniline from 1:1 to 3:1 significantly improved the yield of the dialkylated product. wiley.com

| Entry | Allyl Bromide (equivalents) | Base (K₂CO₃, equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of N,N-diallylaniline (%) |

|---|---|---|---|---|---|---|

| 1 | 1.5 | 2 | Ethanol | 70 | 2 | Trace |

| 2 | 2 | 2 | Ethanol/Water (2:1) | 70 | 2 | 75 |

| 3 | 3 | 2 | Ethanol/Water (2:1) | 70 | 2 | 86 |

| 4 | 4 | 2 | Ethanol/Water (2:1) | 70 | 2 | 87 |

The base-mediated alkylation of aniline with an alkyl halide like isobutyl bromide proceeds through a sequence of nucleophilic substitution (Sₙ2) reactions. The mechanism can be outlined as follows:

First Alkylation: The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon of the isobutyl bromide. This forms the N-(2-methylpropyl)anilinium bromide salt.

Deprotonation: A base present in the reaction mixture deprotonates the anilinium salt, yielding the secondary amine, N-(2-methylpropyl)aniline.

Second Alkylation: The resulting secondary amine is generally more nucleophilic than the starting primary amine (aniline) due to the electron-donating effect of the alkyl group. masterorganicchemistry.com It readily attacks a second molecule of isobutyl bromide, forming the N,N-bis(2-methylpropyl)anilinium bromide salt.

Final Deprotonation: A final deprotonation step by the base yields the target tertiary amine, this compound.

A significant challenge in this process is that the product of each alkylation step is a more potent nucleophile than the reactant, leading to a "runaway" reaction that can be difficult to stop selectively at the desired dialkylation stage, often proceeding to the quaternary ammonium salt. masterorganicchemistry.com

Catalytic Alkylation Approaches to this compound

Modern synthetic efforts are increasingly focused on catalytic methods, particularly those that utilize alcohols as alkylating agents. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is considered a green chemistry approach as it produces water as the only byproduct. mdma.cha-star.edu.sg Transition metals like iridium and palladium are at the forefront of this research. rsc.orgrsc.org

Iridium Catalysis: Iridium complexes, particularly those of the type [Cp*IrCl₂]₂ and others featuring N-heterocyclic carbene (NHC) ligands, are highly effective for the N-alkylation of amines with alcohols. rsc.orgrsc.orgrsc.orgacs.org These catalysts can operate under relatively mild conditions and show high activity for a broad range of amines and alcohols. nih.govresearchgate.net While many studies focus on methylation or benzylation, the principles are applicable to bulkier alkyl groups. acs.org The efficiency of these catalysts can be tuned by modifying the ancillary ligands, which influence the electronic and steric properties of the metal center. rsc.orgnih.gov

Palladium Catalysis: Palladium-based catalysts, both homogeneous and heterogeneous, have also been extensively developed for the N-alkylation of amines with alcohols. a-star.edu.sgrsc.org Systems using Pd(OAc)₂ with phosphine (B1218219) ligands or palladium nanoparticles supported on materials like iron oxide (Pd/Fe₂O₃) or titania (Pd/TiO₂) have demonstrated high yields for N-alkylation of anilines. mdma.cha-star.edu.sg Palladium catalysts are noted for their high efficiency, selectivity, and compatibility with green chemistry principles. rsc.org

| Catalyst System | Alkylating Agent | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| [Cp*IrCl₂]₂ / Base | Primary Alcohols | High activity, follows hydrogen autotransfer mechanism. | 110-120 °C, K₂CO₃ or KOtBu base. | rsc.orgnih.gov |

| Iridium-NHC Complexes | Primary Alcohols | Can operate at room temperature; ligand design is crucial. | RT - 50 °C, solvent-free or in toluene (B28343). | rsc.orgacs.org |

| Pd/Fe₂O₃ | Primary Alcohols | Heterogeneous, reusable, base-free conditions. | 140-160 °C, solvent-free. | mdma.chresearchgate.net |

| Pd(OAc)₂ / dppe / Base | Primary & Secondary Alcohols | Homogeneous, good for challenging aliphatic alcohols. | 90-150 °C, LiOH base, solventless. | a-star.edu.sg |

The dominant mechanism for transition metal-catalyzed N-alkylation with alcohols is the Borrowing Hydrogen (BH) or Hydrogen Autotransfer mechanism. nih.govnih.govorganic-chemistry.org This process involves a three-step catalytic cycle:

Dehydrogenation: The metal catalyst abstracts a hydrogen molecule from the alcohol (e.g., isobutyl alcohol), oxidizing it to the corresponding aldehyde (isobutyraldehyde) and forming a metal-hydride species. rsc.orgnih.gov

Condensation and Imine Formation: The aniline reacts with the in situ-generated aldehyde to form a hemiaminal, which then dehydrates to form an imine intermediate. rsc.org

Hydrogenation: The metal-hydride species then transfers the "borrowed" hydrogen back to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst. rsc.orgnih.gov

When alkyl halides are used with a transition metal catalyst, the mechanism typically involves an oxidative addition-reductive elimination cycle. This involves the oxidative addition of the alkyl halide to the low-valent metal center, followed by coordination of the amine and subsequent reductive elimination to form the new C-N bond and regenerate the catalyst.

The synthesis of a sterically demanding molecule like this compound presents a significant challenge for catalyst design. The bulky nature of the isobutyl groups can impede the approach of the substrate to the catalytic center, thereby lowering the reaction rate and catalyst turnover. organic-chemistry.orgresearchgate.net

Catalyst design principles focus on tuning the steric and electronic environment of the metal center through ligand modification. nih.gov For instance, using bulky ligands can sometimes enhance selectivity for mono-alkylation or prevent catalyst deactivation. However, for the formation of a di-substituted, sterically hindered product, a balance must be struck. The catalyst must be accessible enough for the secondary amine intermediate to coordinate but selective enough to avoid side reactions.

Studies have shown that steric hindrance from the alkylating agent (e.g., using secondary alcohols) can be so significant that it completely prevents the formation of tertiary amines, leading exclusively to the secondary amine product. nih.gov This highlights the kinetic barrier that must be overcome for the second alkylation with a bulky group like isobutyl, making the synthesis of this compound a non-trivial synthetic goal that requires highly optimized catalysts and reaction conditions.

Solvent System Effects on Reaction Kinetics and Selectivity in Catalytic Alkylation

The choice of solvent is a critical parameter in the catalytic alkylation of anilines, profoundly influencing both the rate of reaction and the selectivity towards mono- or di-alkylated products. The solvent's polarity, in particular, can dictate the reaction pathway and the stability of intermediates.

In the N-alkylation of anilines with alcohols over solid catalysts, the solvent's role is multifaceted. It can affect mass transfer, tune the chemical potential of surface species, compete for active sites, stabilize initial and transition states, and even alter the reaction mechanism by participating in key steps. osti.gov For instance, in the N-alkylation of aniline with benzyl (B1604629) alcohol over a niobium oxide catalyst, a polar solvent like toluene maintained a stable yield of 65.0%, whereas nonpolar solvents such as cyclohexane (B81311) and dodecane (B42187) resulted in drastically lower yields of 3.2% and 4.4%, respectively. sioc-journal.cn This highlights the importance of polar media in stabilizing carbocation intermediates, which are crucial in the SN1 reaction mechanism. sioc-journal.cn

Conversely, some studies have shown that less polar solvents can be advantageous. In the N-methylation of bifunctional anilines with methyl alkyl carbonates using NaY faujasite as a catalyst, the reaction was found to be faster in xylene than in the more polar diglyme. acs.org This suggests that the optimal solvent polarity is highly dependent on the specific catalytic system and substrates involved.

Recent research has also explored the use of ionic liquids as solvents for the N-alkylation of anilines. researchgate.net These solvents can offer high selectivity for mono-N-alkylated products by mitigating the over-alkylation that often leads to mixtures of secondary and tertiary amines. researchgate.net Furthermore, acid-catalyzed reactions have demonstrated solvent-switchable chemoselectivity between N-alkylation and para-C-alkylation of unprotected arylamines, with polar protic solvents favoring N-alkylation. acs.org

The following table summarizes the effect of different solvents on the yield of N-benzylaniline in the catalytic alkylation of aniline with benzyl alcohol.

| Solvent | Polarity | Yield (%) |

| Toluene | Polar | 65.0 |

| Cyclohexane | Nonpolar | 3.2 |

| Dodecane | Nonpolar | 4.4 |

Data sourced from a study on the catalytic N-alkylation of benzyl alcohol and aniline on a Nb2O5 catalyst. sioc-journal.cn

Reductive Amination Strategies for Substituted Aniline Derivatives

Reductive amination is a cornerstone for the synthesis of substituted anilines, offering a direct route to form C-N bonds. This method typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

In a move towards more sustainable and cost-effective chemistry, significant efforts have been dedicated to developing metal-free reductive amination protocols. ias.ac.inrsc.org These methods avoid the use of expensive and potentially toxic metal catalysts. ias.ac.in

One such approach utilizes glycerol (B35011) as a green and recyclable solvent in a catalyst-free reductive amination of aldehydes with sodium borohydride (B1222165) as the reducing agent. ias.ac.in This method has proven effective for a variety of functionalized amines and aldehydes, including aliphatic, aromatic, and heteroaromatic compounds, with reactions completing in 10-50 minutes and yielding moderate to excellent results. ias.ac.in For example, the reaction of aniline with benzaldehyde (B42025) in glycerol at 70°C yielded 97% of the corresponding N-benzylaniline in 40 minutes. ias.ac.in

Another innovative metal-free protocol employs a pinacol-derived chlorohydrosilane/pyridine system. nih.gov This method is particularly selective for iminiums derived from alkylphenol ketones and demonstrates high functional group tolerance. nih.gov The use of hydrosilanes as reducing agents, activated by Lewis bases, offers an alternative to metal hydrides and catalytic hydrogenation, which can suffer from poor selectivity and incompatibility with certain functional groups. nih.gov

Furthermore, organocatalytic approaches have gained traction. A 2-aminoquinazolin-4-one based organocatalyst has been developed for the mono-N-alkylation of anilines using hydrosilanes as the reducing agent under neat conditions. wiley.com This sustainable method uses non-toxic acetic acid as a dehydrating agent and demonstrates a broad substrate scope and short reaction times. wiley.com

Hantzsch esters, specifically diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, serve as mild reducing agents in transfer hydrogenation reactions, particularly for the reduction of C=N bonds in imines. organic-chemistry.org Their utility is often enhanced in the presence of a catalyst that activates the imine intermediate. acsgcipr.org

Thiourea (B124793) has emerged as an effective organocatalyst in this context, activating imines through hydrogen bonding. acsgcipr.orgorganic-chemistry.org This biomimetic approach, inspired by biosynthetic pathways, allows for the direct reductive amination of aldehydes and ketones under acid- and metal-free conditions. organic-chemistry.orgresearchgate.net The thiourea catalyst facilitates the transfer of a hydride from the Hantzsch ester to the imine, leading to the formation of the corresponding amine. organic-chemistry.org

This method is characterized by its high functional group tolerance and operational simplicity, making it suitable for sensitive or polyfunctional substrates. organic-chemistry.org For instance, the thiourea-catalyzed reductive amination of aldehydes using a Hantzsch ester as the reducing agent in anhydrous toluene has shown high conversion rates. researchgate.net The combination of a Hantzsch ester with a thiourea derivative catalyst has been successfully applied to the direct reductive arylamination of various aldehydes and ketones. researchgate.netresearchgate.net

The general mechanism involves the formation of an imine, which is then activated by the thiourea catalyst through hydrogen bonding, followed by hydride transfer from the Hantzsch ester. acsgcipr.org This process avoids the use of metals and offers a green alternative for amine synthesis. acsgcipr.org

Heterocycle Synthesis via Hydrogenation Routes Involving Anilines

The synthesis of nitrogen-containing heterocycles is of great importance in medicinal and materials chemistry. Hydrogenation reactions involving anilines and other starting materials provide a direct and atom-economical route to these valuable compounds.

A novel synthetic route to N-aromatic heterocycles involves the hydrogenation of dicarboxylic acids and their esters in the presence of anilines. rsc.org Ruthenium catalysts, particularly combinations like [Ru(acac)₃] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), have demonstrated good to excellent yields of cyclic amines at elevated temperatures (220 °C). rsc.org

This reaction is proposed to proceed through the hydrogenation of the diester to an ester aldehyde, followed by reductive amination with the aniline, subsequent hydrogenation of the second ester group to another aldehyde, and finally cyclization to form the heterocycle. nih.gov For example, reacting dimethyl 1,6-hexanedioate with aniline predominantly produces N-phenyl azepane. nih.gov The choice of ester is crucial; using diesters derived from longer chain or branched alcohols can suppress side reactions like the methylation of the aniline by methanol (B129727), which is a common issue with methyl esters. rsc.org

The following table illustrates the yields of various N-heterocycles synthesized via this method.

| Diester | Aniline | Product | Yield (%) |

| Dimethyl 1,6-hexanedioate | Aniline | N-phenyl azepane | 59 (selectivity) |

| Dimethyl (R)-2-methylbutanedioate | Aniline | Racemic 3-methyl-1-phenylpyrrolidine | 78 |

| Dimethyl (S)-2-methylbutanedioate | Aniline | Racemic 3-methyl-1-phenylpyrrolidine | 78 |

Data sourced from a study on a new route to N-aromatic heterocycles from the hydrogenation of diesters in the presence of anilines. rsc.orgnih.gov

A significant challenge in the synthesis of N-heterocycles from anilines and diesters is the occurrence of side reactions. A primary side reaction is the alkylation of the aniline by the alcohol produced from the ester hydrogenation. rsc.org Using bulkier esters, such as diisobutyl 1,6-hexanedioate, has been shown to improve the yield of the desired cyclic amine to as high as 94% by minimizing this competing reaction. researchgate.net

The reaction conditions, including the ratio of reactants and catalyst loading, also play a critical role in controlling selectivity. For instance, increasing the amount of aniline can sometimes lead to the formation of linear diamine products instead of the desired heterocycle. nih.gov Careful optimization of these parameters is therefore essential to maximize the yield of the N-heterocyclic product.

The mechanism is believed to involve enolizable aldehyde intermediates, which can explain observations such as the racemization of chiral centers during the reaction. nih.gov Understanding these mechanistic details is key to developing strategies for suppressing unwanted side reactions and enhancing the selectivity of N-heterocycle formation.

Industrial-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure efficiency, cost-effectiveness, and environmental sustainability. Key considerations involve the adoption of advanced reactor technologies and the implementation of robust strategies for managing reagents and waste streams.

Continuous Flow Reactor Systems for Enhanced Production Efficiency

The industrial manufacturing of this compound has seen significant improvements by shifting from traditional batch reactors to continuous flow systems. This transition is a critical step in process intensification, offering numerous advantages over conventional batch processing. frontiersin.orgcorning.com Continuous flow reactors, characterized by their small reaction volumes and superior heat and mass transfer capabilities, enable faster and safer reactions that often result in higher yields and product purity. corning.com

In the context of this compound synthesis, the use of continuous flow reactors leads to a marked increase in production efficiency. The precise control over reaction parameters such as temperature, pressure, and residence time minimizes thermal degradation and reduces the formation of unwanted byproducts. corning.com This level of control is often difficult to achieve in large-volume batch reactors where temperature and concentration gradients can occur. frontiersin.org Industrial production methods may be optimized for large-scale operations through the use of these continuous flow systems and automated purification processes to boost both efficiency and yield.

A direct comparison between batch and continuous flow systems for the production of this compound highlights the significant enhancements in key production metrics.

Table 1: Comparison of Batch vs. Continuous Flow Reactors for this compound Synthesis

| Feature | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Residence Time | 24 hours | 2–4 hours |

| Yield | 75–80% | 85–90% |

| Byproduct Formation | 10–15% | 5–8% |

Data sourced from an analysis of industrial production methods.

Strategies for Reagent Recovery and Waste Minimization in Industrial Processes

A crucial aspect of sustainable industrial chemistry is the efficient management of resources, focusing on the recovery of unreacted reagents and the minimization of waste. acs.orgwiley.com In the large-scale synthesis of this compound, these strategies are paramount for reducing both environmental impact and production costs.

One of the primary strategies involves the recovery and recycling of excess reagents. For instance, in the alkylation of aniline with isobutyl halides to produce this compound, a significant portion of the isobutyl halide may remain unreacted. Economic analyses have demonstrated that recovering this unreacted halide via distillation for reuse can be highly effective. This approach directly addresses the principles of green chemistry by improving atom economy and reducing the amount of waste generated. acs.org

Key Strategies for Reagent Recovery and Waste Minimization:

Reagent Recycling: The implementation of recovery systems, such as distillation columns, allows for the separation and reuse of volatile reagents. The recovery of 95% of unreacted isobutyl halide can lead to a 30% reduction in raw material costs.

Catalyst Selection and Recovery: The move from homogeneous to heterogeneous catalysts is a significant step in waste reduction. wiley.com Solid catalysts can be more easily separated from the reaction mixture (e.g., by simple filtration) and reused over multiple cycles, which simplifies the production process and solves waste disposal issues. wiley.combohrium.com

Byproduct Management: The byproducts generated during the synthesis must be managed effectively. For the synthesis of this compound, methods such as the alkaline hydrolysis of byproducts can convert them into less hazardous waste forms compared to those generated in traditional batch processes.

Solvent Choice: Utilizing environmentally benign solvents, such as water where feasible, can drastically reduce the environmental footprint of the synthesis. chemmethod.comacs.org While not always possible for every reaction type, research into aqueous-based systems for aniline synthesis is ongoing. acs.org

Process Optimization: As discussed previously, continuous flow systems contribute to waste minimization by reducing byproduct formation through precise reaction control. In-line purification modules can also be integrated into these systems to remove impurities as they are formed.

The following table summarizes the primary methods employed to enhance the sustainability of this compound production.

Table 2: Summary of Waste Reduction and Reagent Recovery Strategies

| Strategy | Method | Impact |

|---|---|---|

| Reagent Recovery | Distillation of unreacted isobutyl halide. | Reduces raw material costs by up to 30%. |

| Waste Management | Alkaline hydrolysis of byproducts. | Generates less hazardous waste. |

| Catalysis | Use of recoverable and reusable heterogeneous catalysts. | Simplifies purification and minimizes catalyst waste. wiley.com |

| Process Technology | Implementation of continuous flow reactors. | Reduces byproduct formation from 10-15% to 5-8%. |

This table outlines key industrial approaches to sustainable chemical manufacturing.

By integrating these strategies, the industrial-scale synthesis of this compound can be performed in a manner that is not only economically viable but also aligns with modern principles of green and sustainable chemistry.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of N,N-bis(2-methylpropyl)aniline

This compound, a tertiary amine, engages in a variety of chemical reactions characteristic of this functional group. These include oxidation, reduction, and substitution reactions.

The oxidation of this compound can lead to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction involves the nucleophilic attack of the nitrogen atom's lone pair on the electrophilic oxygen of the oxidizing agent. researchgate.net For instance, the oxidation of N,N-dimethylaniline with peroxymonophosphoric acid yields the corresponding N-oxide, following second-order kinetics. researchgate.net The reaction rate is influenced by the acidity of the solution, with the neutral amine being the reactive species. researchgate.net

A study on the oxidation of N-methylaniline by peroxomonosulfuric acid (PMSA) also demonstrated a second-order reaction, first order in both the amine and the peracid. researchgate.net The proposed mechanism involves the nucleophilic attack of the amine's lone pair on the peroxo oxygen. researchgate.net This suggests a similar pathway for this compound.

Table 1: Common Reagents for Oxidation of N,N-dialkylanilines

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide | Mild temperatures, acidic or neutral pH | N-oxide |

| Peracids (e.g., PMSA) | Aqueous acetonitrile, controlled temperature | N-oxide |

This table is generated based on data from multiple sources. researchgate.net

The reduction of this compound can produce the corresponding secondary amine, N-(2-methylpropyl)aniline. This type of reaction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reactions are generally performed in anhydrous solvents under an inert atmosphere to prevent unwanted side reactions with water or oxygen.

Reductive alkylation of primary aromatic amines using an aldehyde and sodium borohydride in an acidic aqueous solution is a related synthetic route. tandfonline.comorganic-chemistry.org While this is a method for synthesis, the reverse reaction, dealkylation, can be considered a form of reduction in terms of the nitrogen substitution pattern.

Table 2: Common Reagents for Reduction of N,N-dialkylanilines

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvents, inert atmosphere | Secondary Amine |

| Sodium Borohydride (NaBH₄) | Anhydrous solvents, inert atmosphere | Secondary Amine |

This table is generated based on data from a cited source.

The 2-methylpropyl (isobutyl) groups attached to the nitrogen atom of this compound can potentially be replaced by other alkyl or aryl groups through nucleophilic substitution reactions. These reactions often require the presence of a base and are typically conducted under reflux conditions with alkyl or aryl halides as the substituting agents. However, direct substitution at the nitrogen-bound alkyl group can be challenging.

More commonly, N-alkylation of anilines is a forward reaction to synthesize tertiary amines. researchgate.netresearchgate.net For instance, N,N-dialkylaniline compounds can be prepared by the alkylation of aniline (B41778) derivatives with alkyl p-toluenesulfonate under alkaline conditions. google.com The reverse reaction, dealkylation, can occur under specific conditions, such as oxidative dealkylation promoted by certain metal catalysts. tandfonline.com

Advanced Mechanistic Studies of Aromatic Amine Reactions

The reactivity of aniline and its derivatives in nucleophilic substitution reactions is a subject of extensive research, with mechanisms often dependent on the solvent, the nature of the nucleophile, and the substituents on the aromatic ring.

Aromatic nucleophilic substitution (SNAr) reactions are a fundamental class of reactions for aniline derivatives. nih.govresearchgate.net In protic solvents like methanol (B129727), the reaction mechanism can be significantly influenced by solvent-nucleophile interactions. nih.gov The general SNAr mechanism proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in

Studies have shown that in protic solvents, the rate of SNAr reactions can be retarded. This is attributed to the hydrogen-bonding ability of the solvent, which can stabilize the aniline nucleophile, thereby decreasing its reactivity. nih.gov For example, in the reaction of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol-DMSO mixtures, the presence of methanol decreases the reaction rate due to its hydrogen-bond donor (HBD) character. nih.gov The solvent can act as an HBD, forming strong hydrogen bonds with the aniline and thus stabilizing it. nih.gov

Table 3: Factors Influencing SNAr Reactions in Protic Solvents

| Factor | Influence on Reaction Rate | Rationale |

| Solvent HBD ability | Decreases | Stabilization of the nucleophile through hydrogen bonding. nih.gov |

| Ring-activating groups | Increases | Stabilization of the Meisenheimer complex. researchgate.net |

| Leaving group ability | Increases | Facilitates the elimination step. govtpgcdatia.ac.in |

This table is generated based on data from multiple sources.

The basicity of the aniline nucleophile plays a crucial role in determining the reaction mechanism. chemistrysteps.commasterorganicchemistry.com In some SNAr reactions, a change in the mechanism from a polar SNAr pathway to a single electron transfer (SET) mechanism is observed as the basicity of the aniline nucleophile increases. nih.gov

For instance, in the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, a study revealed a biphasic Hammett and Brønsted plot. nih.gov For less basic anilines, the reaction proceeds via a polar SNAr mechanism. However, for more basic anilines, the mechanism shifts to a SET process. nih.gov This change is supported by high Brønsted β values and a good correlation of rate constants with the oxidation potentials of the more basic nucleophiles. nih.gov The SET mechanism is initiated by the transfer of an electron from the aniline to the electron-deficient aromatic substrate. nih.gov

The nucleophilicity of aniline radical cations has also been investigated, showing that nonlinear correlations can be used to evaluate the nucleophilicity parameters of these species. researchgate.net Generally, for amines, nucleophilicity increases with basicity, with exceptions for sterically hindered amines. masterorganicchemistry.com

Table 4: Mechanistic Shift Based on Aniline Basicity

| Aniline Substituent (para-) | Basicity | Proposed Mechanism |

| -Cl, -I, -F, -H | Less Basic | Polar SNAr |

| -OH, -OMe, -Me | More Basic | Single Electron Transfer (SET) |

This table is generated based on data from a cited source. nih.gov

Molecular Interactions and Formation of Covalent Bonds with Target Molecules

The chemical behavior of this compound, also known as N,N-diisobutylaniline, is largely dictated by the nucleophilic nature of the tertiary nitrogen atom and the significant steric hindrance imposed by the two bulky isobutyl groups. These structural features govern its interactions with various electrophilic target molecules, leading to the formation of new covalent bonds. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, initiating reactions by attacking electron-deficient centers. However, the steric bulk of the isobutyl substituents can modulate this reactivity, influencing reaction rates and the feasibility of certain transformations compared to less hindered N,N-dialkylanilines.

Detailed research has illuminated several key pathways through which this compound engages in covalent bond formation. These include the formation of adducts with Lewis acids, participation in condensation reactions, and its use as a foundational block in the synthesis of more complex chemical structures.

Formation of Lewis Acid Adducts

A prominent example of its molecular interaction is the reaction with Lewis acids, most notably borane (B79455) (BH₃). This compound readily donates its nitrogen lone pair to the electron-deficient boron atom, forming a stable dative covalent bond (N→B). This results in the formation of an N,N-diisobutylaniline-borane complex. sigmaaldrich.com This adduct is valuable in organic synthesis, where it serves as a stable and manageable source of borane for reactions such as the hydroboration of alkenes or the reduction of various functional groups like aldehydes, ketones, and nitriles. sigmaaldrich.com

| Target Molecule | Reactant | Bond Formed | Product Type | Application of Product |

|---|---|---|---|---|

| Borane (BH₃) | This compound | N→B Covalent Dative Bond | Amine-Borane Adduct | Reagent in hydroboration and reduction reactions. sigmaaldrich.com |

Participation in the Synthesis of Complex Molecules

This compound also serves as a key building block in the synthesis of larger, more complex molecules, particularly heterocyclic compounds. Its structure is incorporated into final products through the formation of new carbon-nitrogen or carbon-carbon bonds.

A specific example is its use in the synthesis of substituted benzimidazoles. In one documented procedure, 4-Bromo-N,N-diisobutylaniline is first formylated to produce 4-(N,N-diisobutylamino)benzaldehyde. This aldehyde then undergoes a condensation reaction with N,N'-dimethyl-1,2-benzenediamine in an ultrasound-assisted coupling reaction to yield the final product, 4-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)-N,N-diisobutylaniline. This multi-step synthesis demonstrates the role of the N,N-diisobutylaniline moiety as a stable and integral part of a more complex molecular architecture.

The following table outlines a key transformation involving a derivative of this compound in this synthesis.

| Reactant | Reagents | Product | Bond Formation | Yield |

|---|---|---|---|---|

| 4-Bromo-N,N-diisobutylaniline | 1. n-Butyllithium (n-BuLi) 2. N,N-Dimethylformamide (DMF) | 4-(N,N-diisobutylamino)benzaldehyde | C-C (Aryl-CHO) | 67% |

Furthermore, studies on the rhodium-catalyzed synthesis of N,N-dialkylanilines from nitroarenes and aldehydes provide mechanistic insights into the formation of the C-N bonds in this compound itself. The reaction of nitrobenzene (B124822) with isobutyraldehyde (B47883) under high pressure and temperature, catalyzed by [Rh₂Cl₂(cod)₂], yields N,N-diisobutylaniline. oup.com This transformation involves the reductive amination of the aldehyde, where new C-N bonds are formed, covalently linking the isobutyl groups to the aniline nitrogen. oup.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Both ¹H (proton) and ¹³C NMR spectroscopy are fundamental for the structural confirmation of N,N-bis(2-methylpropyl)aniline. The spectra provide a distinct signature corresponding to the unique chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and integral values are used to assign each signal to a specific proton or group of protons. For this compound, the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the two isobutyl groups can be clearly distinguished.

Published research provides detailed ¹H NMR data for this compound. sigmaaldrich.comhoriba.com The aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.3 ppm. sigmaaldrich.comhoriba.com The four methylene (B1212753) protons (N-CH ₂) of the isobutyl groups, being adjacent to a chiral-like center (the methine group), typically appear as a doublet around δ 3.1-3.2 ppm. sigmaaldrich.comhoriba.com The two methine protons (-CH -(CH₃)₂) are observed further upfield as a multiplet, and the twelve equivalent methyl protons (-CH(CH ₃)₂) give a strong signal, usually a doublet, due to coupling with the methine proton. sigmaaldrich.comhoriba.com

Interactive Data Table: ¹H NMR Data for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Protons | Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Reference |

| Aromatic (ortho, meta) | 7.31–7.16 | Multiplet | 2H | - | sigmaaldrich.comhoriba.com |

| Aromatic (para) | 6.75–6.59 | Multiplet | 3H | - | sigmaaldrich.comhoriba.com |

| Methylene (-N-CH₂ -) | 3.23–3.11 | Doublet | 4H | ~7.2 Hz | sigmaaldrich.comhoriba.com |

| Methine (-CH -(CH₃)₂) | 2.24–2.05 | Multiplet | 2H | - | sigmaaldrich.comhoriba.com |

| Methyl (-CH(CH₃ )₂) | 0.99–0.87 | Doublet | 12H | ~6.5 Hz | sigmaaldrich.comhoriba.com |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal, allowing for the confirmation of the molecular formula and structure. libretexts.orgnist.gov For this compound, distinct signals are expected for the four different types of carbon atoms in the aromatic ring (one substituted carbon, two ortho, two meta, and one para) and the three different types of carbon atoms in the isobutyl groups (methylene, methine, and methyl).

According to spectral data, the carbon atoms of the benzene ring attached to the nitrogen (ipso-carbon) resonate at approximately δ 148.2 ppm. horiba.com The other aromatic carbons appear between δ 112-129 ppm. horiba.com The aliphatic carbons of the isobutyl groups are found at higher field strengths, with the methylene carbon appearing around δ 60.4 ppm, the methine carbon at δ 26.3 ppm, and the methyl carbons at δ 20.4 ppm. horiba.com

Interactive Data Table: ¹³C NMR Data for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Atom | Chemical Shift (δ) | Reference |

| Aromatic (C-N, ipso) | 148.2 | horiba.com |

| Aromatic (CH, ortho/meta) | 128.9 | horiba.com |

| Aromatic (CH, ortho/meta) | 115.0 | horiba.com |

| Aromatic (CH, para) | 112.4 | horiba.com |

| Methylene (-N-C H₂-) | 60.4 | horiba.com |

| Methine (-C H-(CH₃)₂) | 26.3 | horiba.com |

| Methyl (-CH(C H₃)₂) | 20.4 | horiba.com |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.netwikipedia.org

For the purity assessment of this compound, a known mass of the compound is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. nih.gov The internal standard must be a stable compound with a simple NMR spectrum that does not have signals overlapping with those of the analyte. wikipedia.org By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the purity of the analyte can be calculated using the following equation: nih.gov

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = Mass

P = Purity of the standard

analyte refers to this compound and std refers to the internal standard.

A high signal-to-noise ratio (S/N ≥ 150) is recommended for accurate quantification. researchgate.net

Vibrational Spectroscopy Methodologies

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending. The resulting spectrum provides a unique pattern of absorption bands that are characteristic of specific functional groups.

The FT-IR spectrum of this compound is characterized by the presence of bands corresponding to its tertiary aromatic amine structure and the absence of bands that would indicate primary or secondary amine impurities. A crucial diagnostic feature is the lack of N-H stretching vibrations, which would typically appear as one or two bands in the 3300-3500 cm⁻¹ region for secondary or primary amines, respectively.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂, CH) | 3000–2850 | Strong |

| Aromatic C=C Ring Stretch | 1600–1475 | Medium-Weak |

| Aliphatic C-H Bend (CH₃, CH₂) | 1465–1375 | Medium |

| Aromatic C-N Stretch | 1335–1250 | Strong |

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations, similar yet complementary to FT-IR. It is particularly effective for identifying molecules by providing a distinct "molecular fingerprint." horiba.com Vibrations that involve a change in the polarizability of the molecule are Raman-active. researchgate.net

For this compound, the Raman spectrum would be dominated by signals from the substituted benzene ring and the carbon-carbon bonds of the alkyl chains. Aromatic ring "breathing" modes and other skeletal vibrations often produce strong and sharp signals in the fingerprint region (500–1500 cm⁻¹), allowing for unambiguous identification and differentiation from constitutional isomers. The symmetric vibrations of the non-polar C-C bonds in the isobutyl groups would also be expected to show strong Raman activity, complementing the information from FT-IR where C-N and other polar bonds are more prominent.

Chromatographic Analysis for Purity and Byproduct Detection

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and detecting any byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. In HPLC, separation is typically based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, often based on polarity. For this compound, a reversed-phase HPLC method (polar mobile phase, non-polar stationary phase) would be suitable.

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a column. Given the volatility of this compound, GC is a highly effective method for purity analysis. A nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of this nitrogen-containing compound.

These chromatographic methods can effectively separate the target compound from potential impurities such as:

Unreacted starting materials (e.g., Aniline).

Mono-alkylated byproducts (e.g., N-isobutylaniline).

Products from side-reactions or degradation.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For definitive identification of unknown impurity peaks, these techniques are often coupled with Mass Spectrometry (GC-MS or LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a sample. In the context of this compound, GC-MS plays a vital role in assessing its purity and identifying any byproducts from its synthesis. The gas chromatograph separates the volatile components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component.

The synthesis of this compound can result in impurities such as mono-alkylated intermediates or unreacted aniline (B41778). GC-MS is instrumental in detecting these trace impurities, ensuring the quality of the final product. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of its structure. For instance, the predicted collision cross-section values for different adducts of this compound have been calculated, which can aid in its identification via mass spectrometry. uni.lu

The choice of extraction solvent is critical in GC-MS analysis for accurate detection of volatile compounds. tubitak.gov.tr For aniline derivatives, specific GC methods, such as EPA Method 8131, utilize a nitrogen-phosphorus detector (NPD) which is specific for nitrogen-containing compounds, thus minimizing false positives. epa.gov While this method has been validated for various aniline derivatives, its direct application to this compound would require validation. epa.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.19032 | 152.0 |

| [M+Na]⁺ | 228.17226 | 156.1 |

| [M-H]⁻ | 204.17576 | 156.3 |

| [M+NH₄]⁺ | 223.21686 | 171.3 |

| [M+K]⁺ | 244.14620 | 155.3 |

| [M+H-H₂O]⁺ | 188.18030 | 145.2 |

| [M+HCOO]⁻ | 250.18124 | 174.4 |

| [M+CH₃COO]⁻ | 264.19689 | 196.6 |

| [M+Na-2H]⁻ | 226.15771 | 154.5 |

| [M]⁺ | 205.18249 | 153.0 |

| [M]⁻ | 205.18359 | 153.0 |

m/z: mass-to-charge ratio

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the quantitative analysis of this compound. nih.gov This method is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. thermofisher.com In the analysis of aniline and its derivatives, HPLC offers a reliable and efficient alternative to GC, often without the need for derivatization. thermofisher.com

For quantitative analysis, a calibration curve is typically generated using standards of known concentration to determine the amount of the analyte in a sample. lcms.cznih.gov The choice of the stationary phase (column) and mobile phase is critical for achieving good separation of the target compound from other components in the mixture. sielc.cominnovareacademics.in For instance, a reversed-phase C18 column is commonly used for the analysis of aniline derivatives. nih.gov

In the synthesis of related N,N-dialkylaniline compounds, HPLC has been used to monitor the reaction and assess the purity of the product. google.com For example, the purity of a crude product was analyzed by HPLC at a specific wavelength (263 nm) before and after purification. google.com The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and detector wavelength to ensure accurate and precise quantification of this compound. innovareacademics.in

Table 2: Example HPLC Method Parameters for Aniline Derivatives nih.gov

| Parameter | Condition |

| Column | Reversed-phase silica-C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/water (70:30 v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 190 nm |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the molecule. upi.edu

For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from π → π* transitions within the aniline aromatic ring. The presence of the N,N-bis(2-methylpropyl) group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

The solvent used can influence the position and intensity of the absorption bands. rsc.orgresearchgate.net In the context of aniline derivatives, HPLC with UV detection is a common analytical method, where a specific wavelength is chosen for detection based on the compound's UV-Vis spectrum. The electronic spectra of related N,N-dialkylanilines have been studied, and their absorption characteristics are influenced by the nature of the alkyl groups and their interaction with the aromatic system. rsc.org For example, the UV-Vis spectra of N,N-dialkylaniline derivatives often show distinct bands that can be attributed to specific electronic transitions. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study aniline (B41778) and its derivatives, offering a balance between accuracy and computational cost.

Theoretical geometry optimization of aniline derivatives using DFT methods, such as B3LYP with basis sets like 6-31G* or cc-pVTZ, provides detailed information on bond lengths and angles. For N,N-dimethylaniline, a structural analog of N,N-bis(2-methylpropyl)aniline, DFT calculations have been performed to determine its optimized geometry.

Table 1: Predicted Optimized Geometrical Parameters for an Analogous N,N-dialkylaniline (N,N-dimethylaniline) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.39 - 1.42 | |

| N-C (alkyl) | 1.45 - 1.47 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-H (aromatic) | 1.08 - 1.09 | |

| C-H (alkyl) | 1.09 - 1.10 | |

| C-N-C (alkyl) | ||

| C-C-N | ||

| H-C-H (alkyl) |

Note: The values in this table are approximate ranges derived from computational studies on N,N-dimethylaniline and are intended to provide a general representation. Specific values can vary depending on the level of theory and basis set used.

The vibrational frequencies of N,N-dialkylated anilines can be simulated using DFT calculations. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. For N,N-dimethylaniline, studies have successfully assigned the fundamental vibrational modes by comparing experimental data with frequencies calculated at the B3LYP/6-31+G(d,p) and B3LYP/6-311++G** levels of theory. jetir.orgsphinxsai.com

Key vibrational modes for N,N-dialkylated anilines include C-H stretching in the aromatic ring and alkyl groups, C-N stretching, and various bending and deformation modes of the phenyl ring and the alkyl substituents. The calculated frequencies for N,N-dimethylaniline show good agreement with experimental values, typically with a scaling factor applied to the computed frequencies to account for anharmonicity and other systematic errors. jetir.org It is expected that the vibrational spectrum of this compound would exhibit similar characteristic bands, with potential shifts in frequency and intensity due to the different mass and steric profile of the isobutyl groups.

Table 2: Selected Calculated Vibrational Frequencies for an Analogous N,N-dialkylaniline (N,N-dimethylaniline)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-H in-plane bend | 1000 - 1200 |

| C-H out-of-plane bend | 700 - 900 |

Note: These are representative frequency ranges based on DFT calculations for N,N-dimethylaniline. The exact frequencies for this compound would differ.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For aniline derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π-orbital of the aromatic ring. DFT calculations, often using the B3LYP functional with a 6-31G or larger basis set, can predict these orbital energies and the resulting gap. For substituted anilines, the nature of the substituent significantly influences the HOMO-LUMO gap. It is anticipated that the electron-donating isobutyl groups in this compound would raise the energy of the HOMO, leading to a relatively small HOMO-LUMO gap and indicating a molecule that is susceptible to electrophilic attack.

Table 3: Representative HOMO-LUMO Gap for an Analogous N,N-dialkylaniline (N,N-dimethylaniline)

| Parameter | Energy (eV) |

| HOMO | -5.0 to -5.5 |

| LUMO | -0.5 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on typical DFT calculation results for N,N-dimethylaniline and can vary with the computational method.

Computational methods can be used to estimate the standard thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed by combining the electronic energy from a DFT calculation with vibrational analysis to determine the contributions from translational, rotational, and vibrational degrees of freedom.

Table 4: Conceptual Thermodynamic Properties

| Property | Description | Expected Influence of Isobutyl Groups |

| Enthalpy of Formation (ΔHᵤ) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Would be more negative (more exothermic) than smaller analogues due to more bonds being formed. |

| Standard Molar Entropy (S°) | A measure of the randomness or disorder of a system. | Higher than for N,N-dimethylaniline due to increased conformational flexibility and vibrational modes. |

| Gibbs Free Energy of Formation (ΔGᵤ) | The change in free energy that accompanies the formation of one mole of a substance from its constituent elements. | Dependent on both enthalpy and entropy changes; would need to be calculated to determine the precise value. |

The electronic chemical potential (μ), a global reactivity descriptor, can be approximated from the energies of the HOMO and LUMO. It indicates the tendency of electrons to escape from a system. Related to this is the concept of charge transfer, which is crucial in understanding chemical reactions and molecular interactions. Natural Bond Orbital (NBO) analysis is a computational technique often used to study charge transfer and delocalization within a molecule.

For this compound, the electron-donating nature of the dialkylamino group leads to a significant intramolecular charge transfer from the nitrogen atom to the phenyl ring. This increases the electron density on the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

Solvation Models and Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Solvation models in computational chemistry, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are used to simulate these effects. wikipedia.orgwikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

Studies on aniline and its derivatives have shown that polar solvents can affect their geometric and electronic properties. For instance, an increase in solvent polarity can lead to changes in bond lengths and angles, as well as shifts in the energies of the molecular orbitals. The dipole moment of the solute molecule often increases in a polar solvent due to the reaction field induced by the solvent. For this compound, it is expected that its molecular properties would be similarly modulated by the surrounding solvent, with more polar solvents leading to greater stabilization of any charge separation within the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical approaches that aim to establish a relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. wikipedia.orgmdpi.com For a molecule such as this compound, QSAR and QSPR studies could provide valuable insights into its behavior in various chemical and biological systems without the need for extensive experimental testing for every new derivative.

The fundamental principle of QSAR/QSPR is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity or properties. creative-biolabs.comchemmethod.com These structural features are quantified using molecular descriptors, which can be calculated from the molecule's two-dimensional or three-dimensional structure. chemmethod.com These descriptors can be categorized into several types:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical descriptors: These are calculated from the 3D structure and relate to the molecule's size and shape.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment and orbital energies.

Physicochemical descriptors: These include properties like the partition coefficient (logP) and molar refractivity, which are important for understanding a molecule's behavior in different environments. drugdesign.org

Once a set of molecular descriptors is calculated for a series of analogous compounds, a mathematical model is developed to correlate these descriptors with the observed activity or property. nih.gov This is typically achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN). chemmethod.com

For a QSAR study on this compound and its derivatives, one might investigate their potential as antioxidants. A hypothetical dataset for such a study is presented below.

| Compound | Substituent (R) on Aniline Ring | Molecular Weight (g/mol) | LogP | HOMO Energy (eV) | Antioxidant Activity (IC50, µM) |

|---|---|---|---|---|---|

| This compound | -H | 205.35 | 4.2 | -5.1 | 75.3 |

| 4-methoxy-N,N-bis(2-methylpropyl)aniline | -OCH3 | 235.38 | 4.1 | -4.9 | 52.1 |

| 4-nitro-N,N-bis(2-methylpropyl)aniline | -NO2 | 250.34 | 4.5 | -5.8 | 110.8 |

| 4-chloro-N,N-bis(2-methylpropyl)aniline | -Cl | 239.80 | 4.8 | -5.3 | 85.6 |

In this hypothetical example, a QSAR model could be developed to predict the antioxidant activity based on the calculated descriptors. Such a model would be invaluable for designing new derivatives of this compound with enhanced antioxidant properties.

Molecular Mechanics and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) are powerful computational methods for studying the structure, dynamics, and reactivity of molecules. wikipedia.orgcompchems.com

Molecular Mechanics (MM)

Molecular mechanics treats molecules as a collection of atoms held together by springs, representing the chemical bonds. compchems.com The potential energy of the system is calculated using a force field, which is a set of empirical functions and parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.govyoutube.com

For this compound, molecular mechanics can be used to:

Determine stable conformations: By minimizing the potential energy, the most stable three-dimensional arrangement of the atoms can be found. The steric hindrance between the two bulky 2-methylpropyl groups and the aniline ring is a key determinant of the molecule's conformation.

Analyze conformational dynamics: Molecular dynamics simulations, which use the force field to calculate the forces on the atoms and solve Newton's equations of motion, can be used to study how the molecule moves and changes its shape over time.

A conformational analysis of this compound would likely focus on the rotation around the C-N bonds. The results of such a study could be presented in a table like the one below, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60 | 1.5 | 10 |

| 2 | 180 | 0.0 | 80 |

| 3 | -60 | 1.5 | 10 |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying chemical reactions, where bonds are formed and broken, a purely classical molecular mechanics approach is insufficient. wikipedia.org Quantum mechanics (QM) is required to describe the electronic changes that occur during a reaction. However, performing QM calculations on a large molecule can be computationally very expensive. wikipedia.org

The QM/MM approach offers a solution by dividing the system into two regions: a small, electronically important part (e.g., the reaction center) that is treated with QM, and the rest of the system, which is treated with MM. wikipedia.orgnih.gov

In the case of a reaction involving this compound, such as an electrophilic aromatic substitution on the aniline ring, a QM/MM study could be set up as follows:

QM region: The aniline ring and the nitrogen atom, where the electronic structure is most important for the reaction.

MM region: The two 2-methylpropyl groups, which are less involved in the electronic changes but exert important steric and electrostatic effects.

This approach allows for an accurate description of the reaction mechanism and energetics at a manageable computational cost. arxiv.org

Applications in Catalysis and Advanced Materials Science

Role of N,N-bis(2-methylpropyl)aniline as Ligands in Metal Complex Catalysis

Tertiary anilines can function as N-donor ligands, coordinating with metal centers to form complexes that are active in various catalytic transformations. The nature of the N-alkyl substituents significantly modulates the properties of the resulting catalyst.

This compound can act as a ligand to stabilize transition metal catalysts. The nitrogen atom's lone pair of electrons can coordinate to a metal center, contributing to the formation of a stable metal complex. This stabilization is crucial for maintaining the catalyst's activity and preventing decomposition during a reaction. For instance, related N,O-functionalized ligands have been used to create stable Iridium(I) complexes for the N-methylation of amines. acs.org The combination of redox-active transition metals with non-innocent amine-based ligands can lead to complexes with interesting and useful catalytic properties. mdpi.com While direct studies specifying this compound in this role are specific to certain reactions, the principle is broadly applicable to tertiary amines in coordination chemistry.

The two bulky isobutyl groups on the nitrogen atom of this compound exert significant steric hindrance around the coordination site. This steric bulk is a critical factor that can profoundly influence the performance of a metal catalyst. rsc.org

Selectivity: The spatial arrangement of the bulky isobutyl groups can control the access of substrates to the metal center, thereby directing the regioselectivity or stereoselectivity of a reaction. For example, in C-H functionalization reactions of tertiary anilines, the inherent electronic and steric properties often favor reaction at the para-position. acs.org

Activity and Stability: While steric bulk can enhance stability, it can also hinder catalyst turnover by impeding the coordination of reactants or the dissociation of products. Research on late transition metal catalysts for olefin polymerization has shown that increasing steric hindrance on the amine donor often leads to a decrease in polymerization activity. mdpi.com This contrasts with the effect observed in other parts of a ligand system, such as the imine donor in α-diimine catalysts, where more bulk can improve activity. mdpi.com

Computational modeling and X-ray crystallography are key methods used to quantify the steric properties of such ligands and predict their impact on catalytic outcomes. rsc.org The table below compares the catalytic activity of different amine ligands in ethylene (B1197577) polymerization, illustrating the general trend of steric influence.

| Catalyst System (Amine Donor) | Activity (g PE·(mol M·h)⁻¹) | Observation | Reference |

| Mono-alkyl substituted amine | Higher | Less steric hindrance | mdpi.com |

| Di-alkyl substituted amine | Lower | More steric hindrance | mdpi.com |

| Mono-aryl substituted amine | Significantly Enhanced | Electronic & Steric Effects | mdpi.com |

Organocatalytic Applications of Tertiary Aniline (B41778) Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Tertiary anilines and their derivatives are employed in various organocatalytic reactions, leveraging their nucleophilic character and ability to form reactive intermediates. rsc.org For example, iminium catalysis, which involves the formation of iminium ions from α,β-unsaturated aldehydes and an amine catalyst, has been successfully used for the enantioselective alkylation of electron-rich benzenes, including aniline derivatives. acs.org

The development of catalytic asymmetric N-arylation reactions is a significant achievement in organic synthesis, allowing for the construction of N-C axially chiral compounds. mdpi.com These molecules, which possess chirality due to restricted rotation around a nitrogen-carbon bond, are of growing interest in medicinal chemistry and materials science. mdpi.comnih.gov

Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) has been a key method in this area. In the presence of a chiral palladium catalyst, such as one derived from (R)-DTBM-SEGPHOS, the N-arylation of anilide derivatives can proceed with high enantioselectivity. For example, the reaction of o-tert-butylanilides with p-iodonitrobenzene has been shown to produce atropisomeric N-(p-nitrophenyl)anilides in good yields and with high enantiomeric excess (ee). nih.gov

Table 2: Enantioselective N-Arylation of o-tert-Butylanilides

| Anilide Substrate | Aryl Halide | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| N-(o-tert-butylphenyl)acetamide | p-Iodonitrobenzene | (R)-DTBM-SEGPHOS-Pd(OAc)₂ | 88% | Good | nih.gov |

This methodology has been extended to the synthesis of other classes of N-C axially chiral compounds, such as sulfonamides, via chiral Pd-catalyzed N-allylation, demonstrating the versatility of using aniline derivatives in asymmetric catalysis. mdpi.com

Advanced Materials Science Applications of Aniline Derivatives

In materials science, aniline derivatives are utilized as monomers or additives to create polymers with specific properties. Their applications range from conducting polymers to high-performance resins.

Aniline and its derivatives can function as cross-linking agents or be incorporated into polymer networks that are subsequently cross-linked. nih.gov Cross-linking transforms liquid resins or thermoplastic polymers into rigid, three-dimensional thermoset materials with enhanced mechanical strength and thermal stability.

In the context of epoxy resins, tertiary amines are known to act as accelerators or curing agents. google.com.na They can initiate the anionic polymerization of the epoxy groups or accelerate the curing reaction between the epoxy resin and a primary or secondary amine hardener. While specific data for this compound is proprietary to formulations, the general mechanism is well-established.

Q & A

Q. What are the optimal synthetic routes for N,N-bis(2-methylpropyl)aniline in academic research settings?

- Methodological Answer : Traditional alkylation of aniline with 2-methylpropyl halides (e.g., 1-bromo-2-methylpropane) under basic conditions (e.g., KOH/NaOH) is a primary route. Solvent-free protocols using ultrasound irradiation can enhance reaction efficiency by reducing aggregation and improving mixing, as demonstrated in analogous N,N-dialkylaniline syntheses . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may further accelerate nucleophilic substitution by stabilizing intermediates. Post-synthesis, purification via vacuum distillation or column chromatography (using non-polar solvents like hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Identify substitution patterns (e.g., integration ratios for methyl and methylene protons near the nitrogen).

- FT-IR : Confirm the absence of unreacted aniline (N-H stretch at ~3,300 cm⁻¹) and presence of C-H stretches for isobutyl groups (~2,950 cm⁻¹).

- GC-MS/HPLC : Quantify purity (>95%) and detect byproducts like mono-alkylated intermediates.

These methods align with characterization protocols for structurally similar N,N-dialkylanilines .

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as aromatic amines can exhibit toxicity.

- Storage : Keep in amber glass containers under inert gas (N2/Ar) to prevent oxidation.

- Incompatibilities : Avoid oxidizers (e.g., peroxides, nitric acid) due to potential exothermic reactions, as noted for related N,N-dialkylanilines .

Advanced Research Questions

Q. How does the steric hindrance of the 2-methylpropyl groups influence the reactivity of this compound in chemical reactions?

- Methodological Answer : Steric effects can be probed via:

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., N,N-diethylaniline) in electrophilic substitution or coordination reactions.

- Computational Modeling : Use DFT calculations to analyze bond angles and torsional strain around the nitrogen center.

- X-ray Crystallography : Resolve spatial arrangements of the isobutyl groups to quantify steric bulk .

Q. What are the potential applications of this compound in advanced material science?

- Methodological Answer :

- Epoxy Resins : Explore its use as a curing agent or crosslinker by reacting its amine group with epoxide-functionalized monomers. The bulky isobutyl groups may enhance thermal stability in cured networks .

- Nonlinear Optical (NLO) Materials : Functionalize the aromatic ring with electron-withdrawing groups (e.g., nitro) to create push-pull systems for second-harmonic generation, leveraging its rigid backbone .

Q. How can conflicting data on the thermal stability of N,N-dialkylanilines be resolved in experimental studies?

- Methodological Answer :

- Controlled TGA/DSC : Perform thermogravimetric analysis under inert (N2) vs. oxidative (air) atmospheres to isolate decomposition pathways.

- Isothermal Aging : Monitor structural integrity at elevated temperatures (e.g., 150°C) using FT-IR and NMR to detect degradation products.

- Cross-Validation : Compare results with literature on structurally analogous compounds (e.g., N,N-bis(2,3-epoxypropyl)aniline, which shows no hazardous decomposition under standard conditions ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.